molecular formula C20H20ClN5O B2561331 3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902482-76-2

3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2561331
CAS RN: 902482-76-2
M. Wt: 381.86
InChI Key: YCVGINADSDKKPL-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds containing a quinazoline ring system fused with a triazole ring .


Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds have been synthesized through a three-step reaction sequence . This involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, which include structures related to the chemical , have shown promise in combating microorganisms, suggesting potential applications in developing new antimicrobial agents. For example, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007).

Antihistaminic and Anticancer Activity

Alagarsamy et al. (2008) synthesized a series of triazoloquinazolin-5-ones and tested them for their H1-antihistaminic activity, revealing significant protective effects against histamine-induced bronchospasm in guinea pigs. This suggests that similar compounds, including the one , may have therapeutic potential as antihistamines (Alagarsamy et al., 2008).

Additionally, a new series of 1,2,4-triazoloquinoline derivatives designed to meet the structural requirements for anticancer activity were synthesized by Reddy et al. (2015). These derivatives were tested in vitro against human neuroblastoma and colon carcinoma cell lines, demonstrating significant cytotoxicity. This highlights the potential application of triazoloquinazolin-5-amine derivatives in cancer therapy (Reddy et al., 2015).

Adenosine Receptor Antagonism

Compounds similar to "3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine" have been investigated for their potential as adenosine receptor antagonists. For example, research by Kim et al. (1996) on derivatives of the triazoloquinazoline adenosine antagonist CGS15943 showed selectivity for the human A3 receptor subtype, suggesting applications in modulating adenosine receptor-mediated physiological processes (Kim et al., 1996).

Mechanism of Action

properties

IUPAC Name

3-(4-chlorophenyl)-N-(3-ethoxypropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c1-2-27-13-5-12-22-19-16-6-3-4-7-17(16)26-20(23-19)18(24-25-26)14-8-10-15(21)11-9-14/h3-4,6-11H,2,5,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVGINADSDKKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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